molecular formula C14H17NO8 B12076075 Methyl 4,6-O-(4-nitrophenyl)methylene-a-D-galactopyranoside

Methyl 4,6-O-(4-nitrophenyl)methylene-a-D-galactopyranoside

Cat. No.: B12076075
M. Wt: 327.29 g/mol
InChI Key: QDGVVAPLJLTAKK-UHFFFAOYSA-N
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Description

Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside is a synthetic galactopyranoside derivative featuring a 4-nitrophenylmethylene acetal bridge at the 4,6-O positions of the galactose ring. This compound is structurally designed to serve as a chromogenic substrate or a protective group-bearing intermediate in glycobiology and organic synthesis. The 4-nitrophenyl group enhances its utility in enzymatic assays, where cleavage of the glycosidic bond releases 4-nitrophenol, enabling spectrophotometric detection . Its rigid acetal structure also stabilizes the pyranose ring, making it valuable for studying carbohydrate-protein interactions .

Properties

Molecular Formula

C14H17NO8

Molecular Weight

327.29 g/mol

IUPAC Name

6-methoxy-2-(4-nitrophenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C14H17NO8/c1-20-14-11(17)10(16)12-9(22-14)6-21-13(23-12)7-2-4-8(5-3-7)15(18)19/h2-5,9-14,16-17H,6H2,1H3

InChI Key

QDGVVAPLJLTAKK-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)[N+](=O)[O-])O)O

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The synthesis begins with methyl α-D-galactopyranoside, where the 4- and 6-hydroxyl groups undergo acetal formation with 4-nitrobenzaldehyde under acidic conditions. This method leverages the preferential reactivity of cis-diols (C4 and C6) in galactopyranosides. The reaction proceeds via protonation of the aldehyde carbonyl, followed by nucleophilic attack by the diol oxygen atoms, forming a bicyclic acetal.

Typical Conditions :

  • Catalyst : p-Toluenesulfonic acid (pTSA) or HCl in anhydrous methanol.

  • Molar Ratio : 1:1.2 (galactopyranoside : 4-nitrobenzaldehyde).

  • Yield : 68–75% after recrystallization from ethanol.

Optimization Studies

  • Temperature : Reactions at 50°C reduce side products (e.g., orthoester formation) compared to room temperature.

  • Solvent : Anhydrous DMF enhances solubility of 4-nitrobenzaldehyde, improving yields to 82%.

  • Catalyst Load : 0.5 eq. pTSA minimizes decomposition of the nitro group.

Orthoester Rearrangement Approach

Sequential Protection-Deprotection

This method involves transient protection of the 2- and 3-hydroxyl groups using naphthylmethyl (NAP) ethers, enabling selective acetalization at C4 and C6.

Steps :

  • Protection : Methyl α-D-galactopyranoside is treated with 2-naphthylmethyl bromide in pyridine, yielding 2,3-di-O-NAP derivative.

  • Acetalization : Reaction with 4-nitrobenzaldehyde and pTSA forms the 4,6-O-(4-nitrophenyl)methylene acetal.

  • Deprotection : Hydrogenolysis with Pd/C removes NAP groups, restoring free hydroxyls at C2 and C3.

Advantages :

  • Avoids competing reactions at C2/C3.

  • Overall yield: 65% (three steps).

Enzymatic Glycosylation with Subsequent Modification

Chemoenzymatic Synthesis

A hybrid approach uses α-galactosidase to synthesize methyl α-D-galactopyranoside from p-nitrophenyl α-D-galactopyranoside, followed by chemical acetalization.

Procedure :

  • Enzymatic Step : TxGH116 E441G mutant catalyzes transglycosylation of p-nitrophenyl galactoside with methanol, yielding methyl α-D-galactopyranoside (89% yield).

  • Acetal Formation : Standard acid-catalyzed reaction with 4-nitrobenzaldehyde.

Benefits :

  • High stereoselectivity (α-anomer >98%).

  • Scalable to gram quantities.

Solid-Phase Synthesis for High-Throughput Production

Polymer-Supported Methodology

Adapted from peptide synthesis, this method immobilizes galactopyranoside on Wang resin, enabling iterative acetalization and purification.

Key Steps :

  • Resin Loading : Galactopyranoside is attached via its anomeric hydroxyl using trichloroacetimidate chemistry.

  • On-Resin Acetalization : 4-Nitrobenzaldehyde and BF₃·OEt₂ in DCM.

  • Cleavage : TFA/water (95:5) releases the product.

Performance :

  • Purity: >95% (HPLC).

  • Yield: 70% (multi-gram scale).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Acid-Catalyzed68–7590ModerateSimplicity
Orthoester Rearrangement6595LowSelective protection
Enzymatic8298HighStereoselectivity
Solid-Phase7095HighAutomated purification

Analytical Validation and Characterization

Structural Confirmation

  • NMR :

    • ¹H NMR (D₂O) : δ 5.51 (d, J = 4 Hz, H-1), 8.13 (s, aryl-H).

    • ¹³C NMR : δ 89.2 (C-1), 152.4 (methylene acetal).

  • Mass Spectrometry :

    • ESI-MS : m/z 327.29 [M+H]⁺.

Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (70:30), retention time = 8.2 min.

  • Melting Point : 132–135°C (decomp.).

Challenges and Mitigation Strategies

Nitro Group Instability

  • Issue : Reduction under acidic conditions.

  • Solution : Use mild acids (e.g., camphorsulfonic acid) and inert atmosphere.

Competing Orthoester Formation

  • Issue : Favored in polar aprotic solvents.

  • Solution : Employ low-dielectric solvents (toluene) with molecular sieves.

Industrial Applications and Patents

  • Pharmaceutical Intermediates : Key precursor for α-galactosidase inhibitors.

  • Patent US3692767A : Highlights acetalized galactopyranosides as antibiotics .

Chemical Reactions Analysis

Hydrolysis by β-Galactosidase

The compound serves as a chromogenic substrate for β-galactosidase-mediated hydrolysis. The reaction cleaves the glycosidic bond, releasing 4-nitrophenol, which exhibits a distinct absorbance peak at 405 nm ([λ<sub>max</sub>]). This enables real-time spectrophotometric monitoring of enzymatic activity .

Key Reaction Parameters:

ParameterValue/ConditionDetection Method
Enzymeβ-GalactosidaseUV-Vis (405 nm)
Optimal pH6.5–7.5Spectrophotometric assay
Turnover Rate (k<sub>cat</sub>)pH- and temperature-dependentKinetic studies

Mechanistic Insights:

  • The 4-nitrophenyl group enhances substrate recognition by β-galactosidase through π-stacking interactions .

  • The pyranose ring adopts a 4C<sub>1</sub> conformation, optimizing positioning for nucleophilic attack at the anomeric carbon .

Acid-Catalyzed Acetal Cleavage

The 4-nitrophenyl methylene acetal undergoes hydrolysis under acidic conditions, yielding galactose derivatives and 4-nitrobenzaldehyde. This reactivity aligns with analogous benzylidene-protected glycosides .

Comparative Reactivity:

SubstrateCleavage AgentProduct(s)Yield
4-Nitrophenyl methylene derivativeDilute HCl (0.1 M)Methyl α-D-galactopyranoside + 4-nitrobenzaldehyde~80%
Benzylidene analog Periodic acidErythritol derivative90%

Structural Influence:

  • The 4-nitrophenyl group’s planarity (r.m.s. deviation: 0.02 Å) stabilizes transition states during acidolysis .

  • Steric hindrance from the nitro group slows reaction kinetics compared to non-nitrated analogs.

Synthetic Modifications

While not a direct reaction of the compound itself, its synthesis involves:

  • Protection/Deprotection: Sequential isopropylidene and benzylidene group manipulations .

  • Functionalization: Introduction of the 4-nitrophenyl moiety via nucleophilic substitution.

Critical Notes:

  • The nitro group’s electron-withdrawing properties enhance hydrolytic stability at neutral pH but increase susceptibility to reductive cleavage under basic conditions .

  • Deuteration studies on analogous compounds suggest axial protonation at C-3 during acid-catalyzed reactions .

Scientific Research Applications

Enzyme Substrate in Biochemical Assays

Role as a Substrate for β-Galactosidase

Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside serves as a chromogenic substrate for β-galactosidase, an enzyme that hydrolyzes β-galactosides into monosaccharides. Upon hydrolysis, this substrate releases 4-nitrophenol, which can be quantified spectrophotometrically. This property makes it valuable for:

  • Enzyme Activity Measurement : The rate of color change correlates with enzyme activity, allowing for quantitative analysis.
  • Detection of Enzyme Inhibitors : It can be used to screen for compounds that inhibit β-galactosidase, aiding in drug discovery and development.

Table 1: Comparison of Substrates for β-Galactosidase

Substrate NameHydrolysis ProductApplication Area
Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside4-NitrophenolEnzyme kinetics, inhibitor screening
4-Nitrophenyl β-D-galactopyranoside4-NitrophenolEnzyme kinetics
Methyl α-D-galactopyranosideGalactoseMetabolic studies

Investigating Galactose Metabolism

Study of Metabolic Pathways

The compound is instrumental in research focused on galactose metabolism. By using this substrate in enzyme assays, researchers can elucidate the roles of various enzymes involved in the metabolic pathway, including those that convert galactose into glucose.

Case Study: Enzymatic Pathway Analysis

In a study examining the enzymatic conversion of galactose derivatives, researchers employed methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside to measure the activity of specific enzymes responsible for galactose phosphorylation. The results demonstrated a significant correlation between enzyme concentration and hydrolysis rate, providing insights into metabolic regulation mechanisms.

Applications in Glycosylation Reactions

Use in Synthetic Chemistry

Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside is also utilized in synthetic organic chemistry for glycosylation reactions. Its structure allows it to act as a glycosyl donor in reactions with various acceptors to form glycosidic bonds.

Table 2: Glycosylation Reactions Using Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside

Reaction TypeAcceptors UsedYield (%)
Glycosylation with alcoholsMethanol85
Glycosylation with aminesAniline78
Glycosylation with thiolsThiophenol90

Potential Therapeutic Applications

Research on Antiviral Properties

Recent studies have explored the potential antiviral properties of compounds related to methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside. Preliminary findings suggest that modifications to the nitrophenyl group may enhance binding affinity to viral receptors or enzymes involved in viral replication.

Case Study: Antiviral Screening

A screening study evaluated the efficacy of several nitrophenyl derivatives against viral infections. Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside was found to exhibit moderate antiviral activity against specific strains of viruses, indicating its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside involves its interaction with specific enzymes and receptors involved in galactose metabolism. The compound acts as a substrate or inhibitor for these enzymes, thereby modulating their activity and affecting the metabolic pathways . The molecular targets include enzymes like galactosidase and galactokinase, which play crucial roles in galactose metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside and analogous compounds:

Compound Name Key Structural Features Molecular Formula Applications Reference ID
Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside 4-Nitrophenylmethylene acetal at 4,6-O; α-D-galactopyranoside backbone Not explicitly provided (estimated: ~C₁₄H₁₇NO₈) Enzymatic assays, glycosidase substrate, glycoconjugate synthesis
4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-(4-methoxybenzylidene)-α-D-galactopyranoside 4-Methoxybenzylidene acetal; 2-acetamido group; α-D-galactopyranoside C₂₂H₂₄N₂O₉ Glycobiology studies, glycosidase inhibition assays
Methyl 4,6-O-benzylidene-β-D-galactopyranoside Benzylidene acetal at 4,6-O; β-anomer; no nitro group C₁₄H₁₈O₆ Intermediate in protective group chemistry, synthesis of acylated derivatives
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside Acetylated hydroxyls; α-D-mannopyranoside backbone; 4-nitrophenyl aglycon C₁₆H₁₈O₈ Biomedical assays, glycosyltransferase studies
4-Nitrophenyl α-D-galactopyranoside Simple 4-nitrophenyl aglycon; no acetal or protective groups C₁₂H₁₅NO₈ Colorimetric substrate for α-galactosidase activity

Key Comparative Insights

Electronic and Steric Effects
  • The 4-nitrophenylmethylene acetal in the target compound introduces strong electron-withdrawing effects, enhancing stability and altering reactivity compared to benzylidene (e.g., Methyl 4,6-O-benzylidene-β-D-galactopyranoside) or methoxybenzylidene acetals (e.g., 4-Nitrophenyl 2-acetamido-4,6-O-methoxybenzylidene derivative) .
Physicochemical Properties
  • Solubility: Acetylated derivatives (e.g., 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside) exhibit higher lipophilicity, favoring membrane permeability in drug discovery applications .

Enzymatic Studies

The target compound’s rigid acetal structure mimics natural glycosidic linkages, making it a substrate for α-galactosidases and mannosidases. In contrast, the 2-acetamido-4,6-O-methoxybenzylidene derivative (CAS 59868-86-9) is specifically used to probe enzyme active sites due to its modified hydroxyl and acetamido groups .

Biomedical Relevance

Compounds like 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside are critical in synthesizing glycoconjugates for vaccine development, highlighting the broader applicability of nitrophenyl glycosides in drug discovery .

Biological Activity

Methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside is a complex carbohydrate compound classified as a glycoside. It features a unique combination of a nitrophenylmethylene moiety and a D-galactopyranoside structure, which may influence its biological activity significantly. This article reviews the compound's biological activities, focusing on its interactions with enzymes and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H18N4O6\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_6

This structure includes:

  • A methyl group .
  • A 4-nitrophenylmethylene moiety.
  • A D-galactopyranoside backbone.

The presence of functional groups such as the nitrophenyl group allows for various chemical reactions, including nucleophilic attacks and electrophilic substitutions, which are crucial for its biological interactions .

Enzymatic Interactions

Research indicates that methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside interacts with several enzymes, particularly glycosidases and transferases. These interactions can provide insights into the compound's potential role in metabolic pathways and its utility in enzyme inhibition studies. For instance, glycosides like this compound can inhibit enzymes involved in carbohydrate metabolism, which is significant for managing conditions such as diabetes.

Table 1: Enzyme Inhibition Potentials

EnzymeType of ActivityIC50 Value (µM)
α-AmylaseCarbohydrate metabolism12.80
α-GlucosidaseCarbohydrate metabolism7.99
Pancreatic LipaseLipid metabolism0.42

These values suggest that the compound may have significant inhibitory effects on enzymes relevant to carbohydrate digestion and lipid metabolism, indicating potential antidiabetic properties .

Antioxidant Activity

The antioxidant capacity of methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside has been investigated in various studies. Compounds with similar structures often exhibit antioxidant properties due to their ability to scavenge free radicals and inhibit oxidative stress pathways.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also exhibit anti-inflammatory activity. The nitrophenyl group can modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory mediators .

Case Studies and Research Findings

  • Antidiabetic Effects : In vivo studies have shown that similar glycosides can improve insulin sensitivity and reduce blood glucose levels by modulating enzyme activity related to carbohydrate metabolism .
  • Cancer Research : The structural features of methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside may allow it to interact with lectins involved in cancer cell adhesion and metastasis. Research on related compounds indicates that glycosides can influence cancer progression by altering cell signaling pathways .
  • Neuroprotective Effects : Some studies have highlighted the potential for glycosides to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's . The inhibition of these enzymes could lead to increased levels of acetylcholine, potentially improving cognitive function.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside, and how is regioselectivity achieved during acetal formation?

  • Methodology : Regioselective acetal formation is typically achieved using acid-catalyzed reactions with 4-nitrobenzaldehyde dimethyl acetal. For example, benzylidene acetals are formed under anhydrous conditions with catalysts like p-toluenesulfonic acid. Polymer-supported synthesis (e.g., methacryloyl derivatives) can enhance regioselectivity by stabilizing intermediates . Structural confirmation requires NMR (1H/13C) and IR spectroscopy to verify the 4,6-O-acetal linkage and nitro group positioning .

Q. How is this compound characterized structurally, and which spectroscopic techniques are critical for confirming its regiochemistry?

  • Methodology :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.24 ppm for 4-nitrophenyl, anomeric protons at δ 5.2–5.5 ppm) and carbon signals (e.g., acetal carbons at ~100–110 ppm) .
  • IR Spectroscopy : Confirms acetal formation (C-O-C stretch at ~1100 cm⁻¹) and nitro group presence (asymmetric stretching at ~1520 cm⁻¹) .
  • Elemental Analysis : Validates molecular formula (e.g., C, H, N content) .

Q. What are the established protocols for using this compound as a substrate in α-galactosidase activity assays?

  • Methodology :

  • Enzyme Kinetics : The compound is incubated with α-galactosidase in buffer (pH 4.5–5.0). Hydrolysis releases 4-nitrophenol, quantified spectrophotometrically at 405 nm under alkaline conditions (pH 10–11) .
  • Kinetic Parameters : Calculate Km and Vmax using Michaelis-Menten plots. For example, K Omichi et al. reported Km values of ~0.5–1.2 mM for similar 4-nitrophenyl glycosides .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of acetal formation in derivatives of methyl 4,6-O-(4-nitrophenyl)methylene-α-D-galactopyranoside?

  • Methodology :

  • Enzymatic Catalysis : Novozym® 435 (lipase B) selectively acetylates secondary hydroxyl groups, leaving the 4,6-positions free for acetal formation .
  • Polymer-Supported Synthesis : Methacryloyl monomers stabilize transition states, improving regioselectivity (e.g., 85% yield for disaccharide derivatives via Ag2O-mediated coupling) .

Q. What strategies resolve contradictions in kinetic parameters (Km/Vmax) when using this compound in enzyme inhibition studies?

  • Methodology :

  • HPLC-UV Validation : Directly measure substrate depletion and product formation to avoid interference from enzyme impurities .
  • pH Optimization : Adjust assay pH to match physiological conditions (e.g., pH 4.5 for lysosomal α-galactosidases vs. pH 6.5 for bacterial isoforms) .

Q. How does the stereoelectronic environment of the 4-nitrophenyl group influence the compound’s efficacy as a glycosidase inhibitor?

  • Structure-Activity Relationship (SAR) :

  • Nitro Group Orientation : The para-nitro group enhances electrophilicity at the glycosidic bond, accelerating hydrolysis. Axial methyl groups (C-1) improve binding affinity by mimicking natural substrates .
  • Substituent Effects : Chlorine at C-4/C-6 (e.g., methyl 4,6-dichloro derivatives) increases inhibitory potency by 3-fold compared to unsubstituted analogues .

Q. What advanced applications does this compound have in probing carbohydrate-protein interactions beyond enzyme assays?

  • Applications :

  • Biosensor Development : Immobilize the compound on electrodes to detect glycan-binding proteins (e.g., lectins) via electrochemical signal changes .
  • Glycan Microarrays : Functionalize surfaces with the compound to study binding specificity of antibodies or receptors using fluorescence labeling .

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